molecular formula C7H5Cl2NO5S B3028884 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid CAS No. 37318-49-3

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid

Cat. No.: B3028884
CAS No.: 37318-49-3
M. Wt: 286.09 g/mol
InChI Key: DHUYKLYJBKXDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminooxy group, a sulfonyl group, and two chlorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the sulfonation of 2,4-dichlorobenzoic acid, followed by the introduction of the aminooxy group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and strong acids.

Chemical Reactions Analysis

Types of Reactions

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The chlorine atoms in the benzoic acid core can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the benzoic acid core.

Scientific Research Applications

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in stabilizing the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine-O-sulfonic acid: Similar in structure due to the presence of the sulfonyl group.

    2,4-Dichlorobenzoic acid: Shares the benzoic acid core with chlorine substituents.

    Aminosalicylic acid: Contains an amino group and a carboxylic acid group, similar to the aminooxy and benzoic acid groups in 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the aminooxy and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-aminooxysulfonyl-2,4-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO5S/c8-4-2-5(9)6(16(13,14)15-10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUYKLYJBKXDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)ON)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652245
Record name 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-49-3
Record name 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Reactant of Route 5
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.